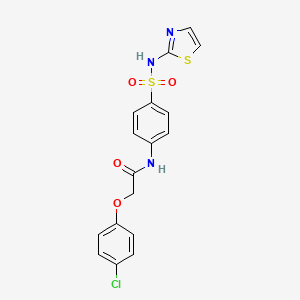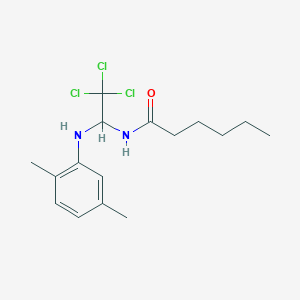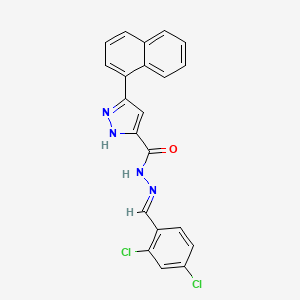![molecular formula C16H13Cl4N3O2S B11995392 3-chloro-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11995392.png)
3-chloro-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-CHLORO-N-(2,2,2-TRICHLORO-1-[3-(2-HYDROXY-PHENYL)-THIOUREIDO]-ETHYL)-BENZAMIDE is a complex organic compound with the molecular formula C16H13Cl4N3O2S and a molecular weight of 453.177 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-CHLORO-N-(2,2,2-TRICHLORO-1-[3-(2-HYDROXY-PHENYL)-THIOUREIDO]-ETHYL)-BENZAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles.
Oxidation and Reduction: The thioureido group can participate in redox reactions.
Common Reagents and Conditions
Common reagents for these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro groups .
Scientific Research Applications
3-CHLORO-N-(2,2,2-TRICHLORO-1-[3-(2-HYDROXY-PHENYL)-THIOUREIDO]-ETHYL)-BENZAMIDE is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action for 3-CHLORO-N-(2,2,2-TRICHLORO-1-[3-(2-HYDROXY-PHENYL)-THIOUREIDO]-ETHYL)-BENZAMIDE involves interactions with molecular targets through its thioureido and chloro functional groups. These interactions can affect various biochemical pathways, although detailed mechanisms are not well-characterized .
Comparison with Similar Compounds
Properties
Molecular Formula |
C16H13Cl4N3O2S |
|---|---|
Molecular Weight |
453.2 g/mol |
IUPAC Name |
3-chloro-N-[2,2,2-trichloro-1-[(2-hydroxyphenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C16H13Cl4N3O2S/c17-10-5-3-4-9(8-10)13(25)22-14(16(18,19)20)23-15(26)21-11-6-1-2-7-12(11)24/h1-8,14,24H,(H,22,25)(H2,21,23,26) |
InChI Key |
JQOPOTAAZBPDEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11995316.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide](/img/structure/B11995323.png)
![N-[(5-methyl-2-furyl)methylene]-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B11995328.png)

![5-[(3-Methoxy-phenyl)-hydrazono]-pyrimidine-2,4,6-trione](/img/structure/B11995333.png)
![6-hydroxy-3-methyl-7-pentyl-8-[(2E)-2-(1-phenylbutylidene)hydrazinyl]-3,7-dihydro-2H-purin-2-one](/img/structure/B11995339.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11995342.png)


![4-{(E)-[2-({[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B11995354.png)
![N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]anilino}carbothioyl)amino]ethyl}hexanamide](/img/structure/B11995357.png)
![2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11995358.png)

